endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine
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Overview
Description
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine: is a complex organic compound that belongs to the family of tropane alkaloids
Preparation Methods
The synthesis of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction: This method involves the use of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Chemical Reactions Analysis
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine can be compared with other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects, cocaine has a similar tropane structure but different functional groups.
Atropine: Used as a medication, atropine also shares the tropane scaffold but has distinct pharmacological properties.
Scopolamine: Another tropane alkaloid with applications in medicine, particularly for motion sickness and nausea.
The uniqueness of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine lies in its specific functional groups and the resulting biological activities, which differentiate it from other compounds in the same family .
Properties
CAS No. |
280762-05-2 |
---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(1S,5R)-8-benzyl-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)20-9-5-4-8-19(20)21-16-12-17-10-11-18(13-16)22(17)14-15-6-2-1-3-7-15/h1-9,16-18,21H,10-14H2/t16?,17-,18+ |
InChI Key |
BAMBRAKLPMTTIS-AYHJJNSGSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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